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Compound of Interest

Compound Name: Chlorofluoromethane

Cat. No.: B1204246

An in-depth analysis of the molecular geometry and bonding parameters of
chlorofluoromethane (CH2CIF), this guide serves as a critical resource for researchers,
scientists, and professionals in drug development. By providing a comprehensive overview of
its structural characteristics, this document aims to facilitate a deeper understanding of the
molecule's physical and chemical behavior.

Chlorofluoromethane, a halogenated methane derivative, possesses a central carbon atom
bonded to two hydrogen atoms, one chlorine atom, and one fluorine atom. This arrangement
results in a distorted tetrahedral molecular geometry. The asymmetry of the substituting
halogens leads to variations in bond lengths and angles from the idealized tetrahedral
geometry, influencing the molecule's polarity and reactivity.

Quantitative Molecular Geometry Data

The precise bond lengths and angles of chlorofluoromethane have been determined through
a combination of experimental techniques, primarily microwave spectroscopy, and
computational quantum chemistry methods. The data presented below is compiled from peer-
reviewed studies and established chemical databases, offering a quantitative look at the
molecule's structure.
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Computational

Parameter Bond/Angle Experimental Value Value (CCSDIcc-
pvQ2)

Bond Lengths C-H 1.0884 A[1] 1.0836 A[2]

c-Cl 1.7621 A[1] 1.7670 A[2]

C-F 1.3698 A[1] 1.3543 A[2]

Bond Angles H-C-H 112.30°[2] 112.30°[2]

H-C—Cl 107.91°[2] 107.91°[2]

H-C-F 109.23°[2] 109.23°[2]

C-C-F 110.109°[1] 110.22°[2]

Experimental Determination of Molecular Geometry

The experimental data for the molecular geometry of chlorofluoromethane are primarily

derived from microwave spectroscopy and gas-phase electron diffraction studies. These

techniques provide highly accurate measurements of the rotational constants and internuclear

distances of molecules in the gas phase.

Microwave Spectroscopy Protocol

Microwave spectroscopy is a high-resolution technique that measures the absorption of

microwave radiation by a molecule, corresponding to transitions between its rotational energy

levels. The moments of inertia, and consequently the molecular geometry, can be derived from

the frequencies of these transitions.

A general experimental protocol for determining the molecular structure of a gas-phase

molecule like chlorofluoromethane using microwave spectroscopy involves the following

steps:

o Sample Introduction: A gaseous sample of chlorofluoromethane is introduced into a high-

vacuum chamber of a microwave spectrometer.
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Microwave Irradiation: The sample is irradiated with microwave radiation of a specific
frequency range.

Detection of Absorption: The absorption of microwaves by the sample is detected as a
function of frequency.

Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is
analyzed to determine the rotational constants (A, B, and C) of the molecule.

Isotopic Substitution: To determine the complete molecular structure, the spectra of different
isotopically substituted versions of the molecule (e.g., containing 3C, 3’Cl) are often
measured.

Structure Refinement: The rotational constants from all isotopic species are used in a least-
squares fitting procedure to determine the precise bond lengths and angles.

Gas-Phase Electron Diffraction Protocol

Gas-phase electron diffraction is another powerful technique for determining the three-

dimensional structure of molecules. It involves the scattering of a beam of high-energy

electrons by the gas-phase molecules.

The typical workflow for a gas-phase electron diffraction experiment is as follows:

Sample Introduction: A narrow beam of chlorofluoromethane gas is effused from a nozzle
into a vacuum chamber.

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the
gas jet.

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the
molecules, creating a diffraction pattern.

Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity,
is recorded on a detector.

Data Analysis: The intensity of the scattered electrons is analyzed as a function of the
scattering angle. This information is then used to derive the internuclear distances within the
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molecule.

« Structural Modeling: A molecular model is refined to best fit the experimental diffraction data,
yielding the equilibrium bond lengths and angles.

Molecular Structure Visualization

The following diagram provides a three-dimensional representation of the
chlorofluoromethane molecule, illustrating its tetrahedral geometry and the spatial
arrangement of its constituent atoms.

Click to download full resolution via product page

Ball-and-stick model of Chlorofluoromethane

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unraveling the Three-Dimensional Architecture of
Chlorofluoromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204246#chlorofluoromethane-molecular-geometry-
and-bond-angles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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